2,4,4'-Trichlorobiphenyl

Catalog No.
S585565
CAS No.
7012-37-5
M.F
C12H7Cl3
M. Wt
257.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4'-Trichlorobiphenyl

CAS Number

7012-37-5

Product Name

2,4,4'-Trichlorobiphenyl

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)benzene

Molecular Formula

C12H7Cl3

Molecular Weight

257.5 g/mol

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H

InChI Key

BZTYNSQSZHARAZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl

solubility

1.05e-06 M

Synonyms

2,4,4’-PCB; 2,4,4’-Trichloro-1,1’-biphenyl; 2’,4,4’-Trichlorobiphenyl; 4,2’,4’-Trichloro-1,1’-biphenyl; 4,2’,4’-Trichlorobiphenyl; CB 28; K 28; PCB 28

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl

The exact mass of the compound 2,4,4'-Trichlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.05e-06 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Polychlorinated Biphenyls - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,4'-Trichlorobiphenyl, also known as PCB congener 28, is a specific isomer within the polychlorinated biphenyl (PCB) class of compounds. As a distinct chemical entity, it serves as an indispensable analytical standard for the congener-specific identification and quantification of PCBs in environmental matrices, food products, and biological tissues. Its procurement in high purity is essential for regulatory compliance monitoring, environmental fate studies, and toxicological research where the biological and chemical behavior of individual congeners, rather than commercial mixtures like Aroclors, is under investigation.

Substituting 2,4,4'-Trichlorobiphenyl with other trichlorobiphenyl isomers, a different PCB congener, or a commercial mixture like Aroclor 1242 will lead to critical failures in analytical and experimental workflows. The physical, chemical, and biological properties of PCBs are highly dependent on the specific number and position of chlorine atoms on the biphenyl rings. For example, different isomers exhibit unique retention times in gas chromatography, meaning substitution makes accurate quantification impossible. Furthermore, rates of environmental degradation and toxicological mechanisms are strictly congener-specific. Using an uncharacterized mixture or the wrong isomer introduces unacceptable uncertainty and invalidates results for congener-specific environmental monitoring and mechanistic toxicology.

Processability: Enables Chromatographic Resolution from Co-eluting Isomers

In complex environmental samples, PCB 28 (2,4,4'-) often co-elutes with PCB 31 (2,4',5-) on common GC columns, making accurate, independent quantification impossible without a pure standard for confirmation. A study using a DB-5 column showed that while many congeners were resolved, PCB 28 and PCB 31 appeared as a single peak. Procuring high-purity PCB 28 is therefore essential for developing methods that can resolve these critical congeners or for confirming identity in unresolved peaks.

Evidence DimensionGas Chromatographic Co-elution
Target Compound DataPCB 28 (2,4,4'-Trichlorobiphenyl) is a component of a frequently unresolved peak.
Comparator Or BaselinePCB 31 (2,4',5-Trichlorobiphenyl) co-elutes with PCB 28 on standard DB-5 columns.
Quantified DifferenceCo-elution prevents individual quantification.
ConditionsGas chromatography using a 30 m DB-5 column with electron capture detection (ECD).

For any laboratory performing congener-specific PCB analysis, using PCB 28 as a standard is the only way to validate analytical methods and ensure accurate quantification.

Application-Critical Performance: Structurally-Determined Resistance to Anaerobic Degradation

The chlorine substitution pattern dictates susceptibility to microbial degradation. Anaerobic dechlorination preferentially removes meta- and para-chlorines. PCB 28, with chlorines at the 2 (ortho), 4 (para), and 4' (para) positions, is more resistant to certain anaerobic degradation pathways compared to isomers with more meta-substituted chlorines. For instance, studies on anaerobic dechlorination of Aroclor 1242 show that congeners like 2,3',4'-trichlorobiphenyl are readily dehalogenated, while the concentration of PCB 28 remains relatively stable or even increases as a percentage of the total as other congeners are degraded.

Evidence DimensionAnaerobic Reductive Dechlorination
Target Compound DataResistant to dechlorination pathways that target meta- and para- positions.
Comparator Or BaselineTrichlorobiphenyl isomers with multiple meta- or para- chlorines are more readily dechlorinated.
Quantified DifferencePCB 28 persists while other trichlorobiphenyl isomers are degraded.
ConditionsAnaerobic microbial consortia from contaminated sediments.

This makes PCB 28 a crucial model compound and analytical target for studying the persistence of specific PCB congeners in anaerobic environments.

Toxicological Differentiation: A Non-Dioxin-Like congener with Distinct Biological Activity

The toxicity of PCBs is highly structure-dependent. Coplanar (non-ortho) or mono-ortho PCBs, such as PCB 126 (3,3',4,4',5-Pentachlorobiphenyl), exhibit high-affinity binding to the aryl hydrocarbon (Ah) receptor, leading to dioxin-like toxicity. In contrast, PCB 28 is a di-ortho substituted congener, which prevents it from adopting a planar configuration. Consequently, it does not bind significantly to the Ah receptor and lacks dioxin-like toxicity. Its toxicological effects are mediated through different, non-Ah-receptor-mediated pathways, such as neurotoxicity or endocrine disruption. Procuring the specific PCB 28 isomer is therefore required to study these distinct toxic mechanisms without the confounding high toxicity of dioxin-like congeners.

Evidence DimensionToxicological Mechanism
Target Compound DataExhibits non-dioxin-like toxicity via non-Ah-receptor pathways.
Comparator Or BaselineCoplanar PCBs (e.g., PCB 77, PCB 126) exhibit high-potency, dioxin-like toxicity via Ah-receptor binding.
Quantified DifferenceFundamentally different mechanism of action and toxicological profile.
ConditionsIn vitro receptor binding assays and in vivo toxicological studies.

For toxicologists investigating non-dioxin-like PCB effects, using PCB 28 is essential to isolate specific mechanisms and avoid misattributing toxicity to the wrong pathway.

Analytical Reference Standard for Environmental and Food Safety Testing

For laboratories conducting regulatory compliance monitoring of PCBs in soil, water, sediment, or food products. A certified reference standard of 2,4,4'-Trichlorobiphenyl is required for the accurate identification and quantification of this specific congener, especially to develop methods that resolve it from co-eluting isomers like PCB 31.

Model Compound for Environmental Fate and Persistence Studies

For environmental scientists investigating the long-term fate of PCB contamination. Due to its specific chlorine pattern that confers resistance to common anaerobic degradation pathways, PCB 28 is an ideal target compound to study the persistence and transport of lower-chlorinated, non-dioxin-like PCBs in various ecosystems.

Tool Compound for Mechanistic Toxicology Research

For toxicologists and biologists studying the structure-activity relationships of PCB toxicity. As a well-characterized non-dioxin-like congener, PCB 28 is the right choice for investigating biological effects such as neurotoxicity or endocrine disruption that are independent of the aryl hydrocarbon (Ah) receptor pathway.

XLogP3

5.6

LogP

5.62 (LogP)

UNII

844ODP31Q0

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.95e-04 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

7012-37-5

Wikipedia

2,4,4'-trichlorobiphenyl

Biological Half Life

75.86 Days

Dates

Last modified: 08-15-2023

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